1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
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Overview
Description
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is a complex organic compound that belongs to the class of quinolinium derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The structure of this compound includes a quinolinium core with phenyl and methylphenyl substituents, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate typically involves the direct phenylation of benzoquinoline nitrogen atoms using nucleogenic phenyl cations. This method has been successfully applied to various derivatives of pyridine, quinoline, acridine, and phenanthridine . The nuclear-chemical synthesis is carried out in sealed glass ampoules containing the source of nucleogenic phenyl cations (doubly tritiated benzene), benzo[h]quinoline in a large molar excess, and a stabilizing salt such as potassium tetrafluoroborate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate undergoes various chemical reactions, including:
Electrophilic Substitution: The phenyl and methylphenyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Nucleophilic Addition: The quinolinium core can undergo nucleophilic addition reactions, particularly at the nitrogen atom, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleogenic phenyl cations, tritiated benzene, and stabilizing salts like potassium tetrafluoroborate . Reaction conditions typically involve sealed glass ampoules, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinolinium derivatives, which can be further functionalized to create a wide range of compounds with diverse biological and chemical properties .
Scientific Research Applications
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate has several scientific research applications:
Materials Science: The unique structural properties of this compound make it a candidate for developing new materials with specific electronic and optical properties.
Industrial Chemistry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate involves the interaction of nucleogenic phenyl cations with nucleophilic centers of heterocyclic molecules . This interaction leads to the formation of new bonds and the generation of various substituted derivatives. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic and nucleophilic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzo[h]quinolinium Derivatives: These compounds share a similar quinolinium core and exhibit comparable biological activities.
Pyridinium Salts: Structurally diverse pyridinium salts are familiar in many natural products and bioactive pharmaceuticals.
Uniqueness
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(4-methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N.BF4/c1-23-16-19-27(20-17-23)33-31(26-13-6-3-7-14-26)22-30(24-10-4-2-5-11-24)29-21-18-25-12-8-9-15-28(25)32(29)33;2-1(3,4)5/h2-17,19-20,22H,18,21H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVIARKMNPWAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C3=C2C4=CC=CC=C4CC3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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